Cas no 2227807-24-9 (rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol)

Technical Introduction: rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol is a chiral heterocyclic compound featuring a pyrimidine moiety fused to an oxolane (tetrahydrofuran) ring. The stereochemistry at the 3- and 4-positions (R and S, respectively) makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its structural versatility allows for functionalization at both the pyrimidine and hydroxyl groups, enabling applications in drug discovery, particularly for nucleoside analogs or kinase inhibitors. The racemic mixture provides flexibility for resolution into enantiopure forms, catering to diverse synthetic needs. Its stability and solubility in common organic solvents further enhance its utility in laboratory-scale reactions and process chemistry.
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol structure
2227807-24-9 structure
商品名:rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
CAS番号:2227807-24-9
MF:C8H10N2O2
メガワット:166.177201747894
CID:5890741
PubChem ID:165599127

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
    • EN300-1637416
    • 2227807-24-9
    • インチ: 1S/C8H10N2O2/c11-8-4-12-3-7(8)6-1-9-5-10-2-6/h1-2,5,7-8,11H,3-4H2/t7-,8+/m0/s1
    • InChIKey: BBDUCEYEKFYZRA-JGVFFNPUSA-N
    • ほほえんだ: O1C[C@H]([C@H](C2=CN=CN=C2)C1)O

計算された属性

  • せいみつぶんしりょう: 166.074227566g/mol
  • どういたいしつりょう: 166.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637416-5.0g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
5g
$5387.0 2023-06-04
Enamine
EN300-1637416-500mg
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
500mg
$877.0 2023-09-22
Enamine
EN300-1637416-5000mg
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
5000mg
$2650.0 2023-09-22
Enamine
EN300-1637416-1.0g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
1g
$1857.0 2023-06-04
Enamine
EN300-1637416-0.25g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
0.25g
$1708.0 2023-06-04
Enamine
EN300-1637416-2.5g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
2.5g
$3641.0 2023-06-04
Enamine
EN300-1637416-0.5g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
0.5g
$1783.0 2023-06-04
Enamine
EN300-1637416-0.1g
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
0.1g
$1635.0 2023-06-04
Enamine
EN300-1637416-100mg
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
100mg
$804.0 2023-09-22
Enamine
EN300-1637416-1000mg
rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol
2227807-24-9
1000mg
$914.0 2023-09-22

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 関連文献

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-olに関する追加情報

Professional Introduction to rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol (CAS No. 2227807-24-9)

Rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS no. 2227807-24-9, represents a critical intermediate in the development of novel therapeutic agents. Its molecular structure, characterized by a stereogenic center at the 3R,4S configuration and an oxolane ring fused with a pyrimidine moiety, makes it a versatile building block for medicinal chemists exploring innovative drug designs.

The oxolane ring in rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol contributes to the compound's structural rigidity and stability, which are essential properties for pharmacological applications. The pyrimidine substituent further enhances its potential as a pharmacophore, interacting with biological targets such as enzymes and receptors. This combination of structural features has positioned the compound as a promising candidate for further exploration in drug discovery pipelines.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. Rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol has been investigated for its potential role in modulating pathways associated with cancer, inflammation, and metabolic disorders. Preliminary studies have demonstrated its ability to interact with specific biological targets, suggesting its utility in the design of next-generation therapeutics. The stereochemical purity of this compound is particularly noteworthy, as it ensures consistent biological activity and reduces the likelihood of off-target effects.

The synthesis of rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The stereoselective construction of the oxolane ring and the integration of the pyrimidine moiety require precise control over reaction conditions and reagent selection. Advances in catalytic methods and chiral auxiliary technologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research and development purposes.

One of the most compelling aspects of rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol is its potential for structural diversification. By modifying various functional groups within its framework, chemists can generate a library of derivatives with tailored biological properties. This flexibility has been exploited in high-throughput screening campaigns to identify novel lead compounds with improved efficacy and selectivity. The compound's modular nature allows for rapid iteration in drug design cycles, accelerating the discovery process.

The pharmacokinetic profile of rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol is another area of active investigation. Understanding how this compound is metabolized and eliminated in vivo is crucial for optimizing its therapeutic potential. Computational modeling and experimental studies have provided valuable insights into its biotransformation pathways, guiding efforts to enhance its bioavailability and reduce toxicity. These studies are essential for translating preclinical findings into clinical applications.

In conclusion, rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-oL (CAS no. 2227807-24-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activity, make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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